molecular formula C20H22F2N4O2 B10936347 3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-phenylpropanamide

3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-phenylpropanamide

Cat. No.: B10936347
M. Wt: 388.4 g/mol
InChI Key: ALNJYPUDCNNKBC-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-PHENYLPROPANAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-PHENYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-PHENYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the phenylpropanamide moiety may contribute to the compound’s overall stability and bioavailability .

Properties

Molecular Formula

C20H22F2N4O2

Molecular Weight

388.4 g/mol

IUPAC Name

3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]-N-phenylpropanamide

InChI

InChI=1S/C20H22F2N4O2/c1-3-10-26-13(2)18-15(19(21)22)12-17(28)25(20(18)24-26)11-9-16(27)23-14-7-5-4-6-8-14/h4-8,12,19H,3,9-11H2,1-2H3,(H,23,27)

InChI Key

ALNJYPUDCNNKBC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC=CC=C3)C(F)F)C

Origin of Product

United States

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